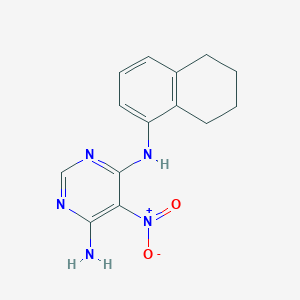

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

5-nitro-4-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c15-13-12(19(20)21)14(17-8-16-13)18-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7-8H,1-2,4,6H2,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANUJSSCDJHVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Formation of 5-amino-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine.

Substitution: Formation of various substituted pyrimidine derivatives.

Hydrolysis: Formation of pyrimidine carboxylic acids or amides.

Scientific Research Applications

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-5-Nitro-2-(1-Pyrrolidinyl)-4,6-Pyrimidinediamine

- Substituents :

- N⁴: 2,5-Dimethoxyphenyl (electron-donating methoxy groups).

- Position 2: Pyrrolidinyl (cyclic secondary amine).

- Key Features: The methoxy groups enhance solubility via polarity but may reduce membrane permeability compared to purely hydrophobic substituents.

5-Nitro-N,N′-Diphenylpyrimidine-4,6-Diamine

- Substituents :

- N⁴ and N⁶: Phenyl groups (simple aromatic rings).

- Key Features :

- Symmetric diphenyl substitution increases hydrophobicity (logP ~3.5 estimated), likely improving lipid bilayer penetration but reducing aqueous solubility.

- Lacking polar substituents, this compound may rely on van der Waals interactions for target binding.

Target Compound

- Substituents :

- N⁴: 5,6,7,8-Tetrahydronaphthalen-1-yl (partially saturated bicyclic group).

- Partial saturation may reduce steric hindrance compared to fully aromatic naphthyl groups.

Physicochemical Properties

Biological Activity

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine (CAS No. 450345-22-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H15N5O2

- Molecular Weight : 285.30 g/mol

- LogP : 5.87

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine has been investigated in various studies, revealing a spectrum of effects:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against several cancer cell lines. It has shown promise in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, demonstrating effectiveness against specific pathogens. The presence of the nitro group is often associated with increased antimicrobial potency.

- Anti-inflammatory Effects : Research has highlighted its potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

The mechanism through which 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine exerts its biological effects is believed to involve:

- Nitric Oxide Production : Nitro compounds are known to release nitric oxide (NO), which can modulate various signaling pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound may interact with specific enzymes linked to cancer metabolism and inflammatory pathways. For example, inhibition of inducible nitric oxide synthase (iNOS) and COX enzymes has been observed in related compounds.

Research Findings

A selection of relevant studies provides insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anticancer activity in vitro against breast cancer cell lines with IC50 values indicating significant growth inhibition. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |

| Study 3 | Investigated anti-inflammatory properties in a rat model of arthritis, showing reduced swelling and pain scores at therapeutic doses. |

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on various cancer cell lines revealed that treatment with 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

-

Case Study on Antimicrobial Efficacy :

- In a clinical isolate study, the compound was tested against resistant strains of bacteria and fungi. Results indicated effective inhibition at concentrations lower than those required for traditional antibiotics.

-

Case Study on Inflammation :

- In an animal model of induced inflammation, administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Q & A

Q. What controls are essential in stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.